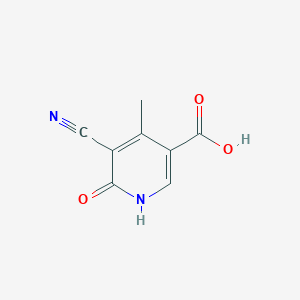
3-丁氧基-2-氟-4-甲氧基苯基硼酸
描述
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H16BFO4 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
羟基苯基萘酚的合成
3-丁氧基-2-氟-4-甲氧基苯基硼酸: 被用于合成羟基苯基萘酚,这些化合物因其作为17β-羟基类固醇脱氢酶2型抑制剂而具有重要意义。 这种酶在类固醇激素的生物学途径中起着至关重要的作用,抑制它对于治疗与类固醇激素失衡相关的疾病至关重要 .
区域选择性铃木偶联
该化合物用作区域选择性铃木偶联反应中的反应物。 这种应用在有机化学领域特别有价值,用于创建碳-碳键,这是合成复杂有机分子(包括药物和聚合物)的基本步骤 .
钌催化的芳基化反应
它也参与钌催化的芳基化反应。 芳基化对于将芳基引入分子中至关重要,这可以显着改变其化学性质,使其在开发新材料和药物方面有用 .
氨基-三甲氧基苯基-芳基噻唑的合成
这种硼酸衍生物是合成氨基-三甲氧基苯基-芳基噻唑的关键反应物。 这些化合物已被确定为潜在的微管抑制剂和抗肿瘤剂,突出了该化合物在药物化学研究中的重要性 .
铑催化的氰化
该化合物在铑催化的氰化过程中得到应用。 氰化将氰基引入分子中,它是在生产腈类化合物(一类重要的有机化合物,在各种工业应用中使用)中具有重要意义的官能团 .
佩塔西斯反应
它被用于佩塔西斯反应,这是一种多组分反应,形成碳氮键以合成胺类。 胺类是有机合成中的基本物质,存在于各种生物活性分子中 .
频哪醇硼酸酯的原脱硼
在频哪醇硼酸酯的催化原脱硼过程中,可以使用3-丁氧基-2-氟-4-甲氧基苯基硼酸。 该过程对于从分子中去除硼基至关重要,这通常是有机合成中为了获得所需最终产物而必须采取的步骤 .
酶活性抑制剂的开发
最后,这种化合物在开发酶(如17β-羟基类固醇脱氢酶1型)抑制剂方面起着重要作用。 抑制这种酶对乳腺癌和子宫内膜异位症等疾病具有治疗潜力,因为类固醇激素在疾病进展中起着作用 .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
In suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could impact various biochemical pathways depending on the specific reactants and products involved .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence the compound’s participation in suzuki-miyaura cross-coupling reactions .
生化分析
Biochemical Properties
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic protodeboronation of pinacol boronic esters . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme activation and enhanced metabolic activity . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.
Metabolic Pathways
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of boronic esters . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the catalytic protodeboronation of pinacol boronic esters, thereby affecting the overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. Additionally, the compound’s transport and distribution can be affected by factors such as cellular uptake, efflux, and intracellular trafficking.
Subcellular Localization
The subcellular localization of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a critical factor that influences its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic pathways and enzyme activity.
属性
IUPAC Name |
(3-butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)13)12(14)15/h5-6,14-15H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSQJCLRWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232327 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-67-4 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)


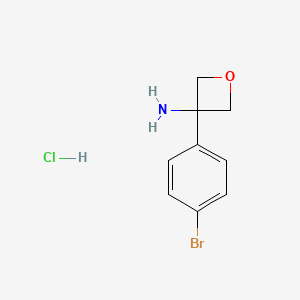
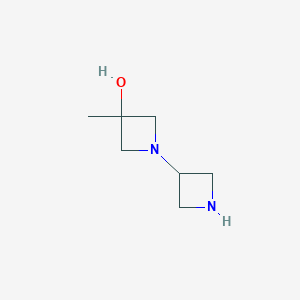
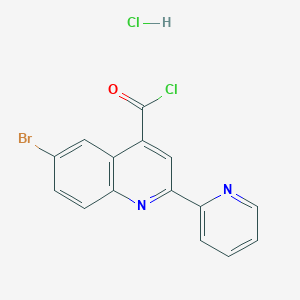
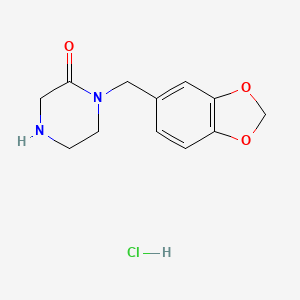

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

